molecular formula C13H24N2O4 B3234255 {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid CAS No. 1353966-74-1

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B3234255
CAS No.: 1353966-74-1
M. Wt: 272.34 g/mol
InChI Key: UEGZUDINZCLSIP-UHFFFAOYSA-N
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Description

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps One common approach is to start with the pyrrolidine ring, which is then functionalized with a tert-butoxycarbonyl (Boc) group to protect the amine The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its therapeutic effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pyrrolidine: Similar in structure but lacks the acetic acid moiety.

    N-Boc-piperidine: Contains a piperidine ring instead of a pyrrolidine ring.

    N-Boc-aminomethyl acetic acid: Similar but with a different amine protecting group.

Uniqueness

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is unique due to the combination of the Boc-protected amine and the acetic acid moiety on a pyrrolidine ring. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

2-[3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)7-10-5-6-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGZUDINZCLSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133644
Record name 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353966-74-1
Record name 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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